H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA
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Overview
Description
The compound H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA is a synthetic peptide with a specific sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, in this case, lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, valine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Chemical Reactions Analysis
Types of Reactions
H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the threonine residue with the phosphate group.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield free thiols.
Scientific Research Applications
H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA: has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Biology: Utilized in cell signaling studies and as a tool to investigate cellular processes.
Industry: Employed in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group on threonine can play a crucial role in these interactions, potentially affecting phosphorylation-dependent signaling pathways.
Comparison with Similar Compounds
Similar Compounds
H-Lys-Val-Ala-Val-Val-Arg-Thr-Pro-Pro-Lys-Ser-Pro-Ser-OH: Similar sequence but lacks the phosphate group on threonine.
H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH: Similar sequence but without the trifluoroacetic acid (TFA) salt form.
Uniqueness
The presence of the phosphate group on threonine and the TFA salt form makes H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA unique. These modifications can significantly impact the peptide’s solubility, stability, and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109N18O20P.C2HF3O2/c1-31(2)44(74-49(83)36(64)17-9-11-23-62)54(88)68-34(7)48(82)73-46(33(5)6)56(90)75-45(32(3)4)55(89)70-38(19-13-25-67-61(65)66)51(85)76-47(35(8)99-100(96,97)98)59(93)79-28-16-22-43(79)58(92)78-27-15-21-42(78)52(86)69-37(18-10-12-24-63)50(84)71-39(29-80)57(91)77-26-14-20-41(77)53(87)72-40(30-81)60(94)95;3-2(4,5)1(6)7/h31-47,80-81H,9-30,62-64H2,1-8H3,(H,68,88)(H,69,86)(H,70,89)(H,71,84)(H,72,87)(H,73,82)(H,74,83)(H,75,90)(H,76,85)(H,94,95)(H4,65,66,67)(H2,96,97,98);(H,6,7)/t34-,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENAHWDMSZIMBS-WVXTWKQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)OP(=O)(O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)OP(=O)(O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H110F3N18O22P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1559.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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